1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 851722-07-1) is a cyclopentane-based carboxylic acid derivative featuring a morpholine-2-oxoethyl substituent. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.29 g/mol . The compound’s structure includes:
- A cyclopentane ring directly bonded to a carboxylic acid group.
- A 2-(morpholin-4-yl)-2-oxoethyl side chain, which introduces both amide and ether functionalities.
Safety Data: The compound carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Preventive measures include the use of PPE such as face shields and adherence to industrial hygiene protocols .
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-10(13-5-7-17-8-6-13)9-12(11(15)16)3-1-2-4-12/h1-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRLILYOTOPTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)N2CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and morpholine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of an intermediate through the reaction of cyclopentanone with morpholine in the presence of a suitable catalyst.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product.
Chemical Reactions Analysis
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with appropriate catalysts and temperature control.
Scientific Research Applications
Synthetic Applications
Esterification Reactions : The carboxylic acid functional group (-COOH) in this compound allows it to participate in esterification reactions, forming esters that serve as important intermediates in organic synthesis. This property is vital for creating diverse derivatives with tailored functionalities.
Bio-Isosteric Studies : Research indicates that derivatives of cyclopentane-1,2-dione can act as bio-isosteres for carboxylic acids, demonstrating comparable biological activities. This suggests potential applications in drug design where the compound can replace traditional carboxylic acid moieties without losing efficacy .
Biological Applications
Pharmacological Investigations : The morpholine group in 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid enhances its binding affinity to various biological targets, including enzymes and receptors. Interaction studies are crucial for understanding its mechanism of action and potential therapeutic effects.
Case Studies :
-
Thromboxane A2 Receptor Antagonism : Cyclopentane derivatives have been studied as thromboxane A2 receptor antagonists, showing promising results in inhibiting receptor activity with IC values comparable to known antagonists. This highlights the potential of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid in cardiovascular pharmacology .
Compound IC (μM) Parent Carboxylic Acid 0.190 ± 0.060 Cyclopentane Derivative 0.054 ± 0.016
Comparative Analysis with Related Compounds
Examining structurally similar compounds can provide insights into the unique properties of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride | Indole Structure | Role in tryptophan metabolism |
| 1-Pyrrolidinylcyclohexanecarboxylic acid | Similar cyclic structure | Different biological activities due to pyrrolidine substitution |
| 1-Cyclobutylcarboxylic acid | Smaller cyclic structure | Differences in ring size affecting reactivity |
This comparative analysis underscores the unique features of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid, particularly its combination of a morpholine group and a cyclopentane core, making it an interesting candidate for further research in medicinal chemistry and pharmacology.
Mechanism of Action
The mechanism of action of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The morpholine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and related cyclopentane derivatives:
Key Differences and Implications
Morpholine vs. Anilino/Phenoxy Groups
- The morpholine group in the target compound enhances water solubility and bioavailability due to its polar ether and tertiary amine moieties.
Spiro Systems vs. Simple Cyclopentane
- The spiro-isoquinoline derivative (CAS 1239843-15-2) has a rigid 3D structure due to its spiro system, which could influence its pharmacokinetic properties compared to the flexible cyclopentane core of the target compound .
Amino and Hydroxyl Substituents
- The target compound’s morpholine-oxoethyl group, however, is more suited for metal coordination or enzyme inhibition.
Biological Activity
1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a synthetic compound that features a unique structure combining a cyclopentane core and a morpholine moiety. Its molecular formula is CHNO, and it is categorized as a carboxylic acid due to the presence of the carboxylic functional group (-COOH) attached to the cyclopentane ring. The morpholine group enhances its potential biological activities, making it an interesting candidate for research in medicinal chemistry and pharmacology.
The compound's chemical properties play a crucial role in its biological activity. The presence of both carboxylic acid and morpholine groups allows for diverse interactions with biological targets, such as enzymes and receptors. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 241.29 g/mol |
| IUPAC Name | 1-(2-morpholin-4-yl-2-oxoethyl)cyclopentane-1-carboxylic acid |
| PubChem CID | 2474331 |
Research indicates that 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid may exhibit various biological activities, including:
- Enzyme Inhibition : The compound's ability to interact with specific enzymes suggests potential applications in therapeutic contexts, particularly in inhibiting enzymes related to disease mechanisms.
- Receptor Binding : Studies have shown that compounds with similar structural features can bind to receptors, influencing physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid:
- Antitumor Activity : A study involving cyclopentane derivatives demonstrated that certain analogs exhibited significant antiproliferative effects against cancer cell lines, suggesting that this compound might also possess similar properties due to its structural characteristics .
- Antimicrobial Properties : Compounds in the same chemical class have shown antimicrobial activity, attributed to their ability to disrupt bacterial membranes and inhibit growth . This suggests that 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid could also exhibit antimicrobial effects.
- Binding Affinity Studies : Interaction studies have indicated that compounds with morpholine groups often display high binding affinity for various biological targets, which could be leveraged for drug design.
Comparative Analysis with Related Compounds
To better understand the unique properties of 1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-[2-(Morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride | Indole Structure | Contains an indole ring; potential role in tryptophan metabolism |
| 1-Pyrrolidinylcyclohexanecarboxylic acid | Cyclic Structure | Exhibits different biological activities due to pyrrolidine substitution |
| 1-Cyclobutylcarboxylic acid | Smaller Cyclic Structure | Differences in ring size may affect reactivity and biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
